4-Trifluoromethylphenyl Substituent Confers Superior Influenza A Antiviral Activity Relative to Halogenated and Non-Halogenated Analogs
In a direct comparative study of novel aminothiazole derivatives, the compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to the standard antiviral agents oseltamivir and amantadine [1]. This activity profile was distinctly different from that of analogs bearing 4-chlorophenyl, 4-fluorophenyl, phenyl, and 4-cyanophenyl substituents, which exhibited divergent cytotoxic and antioxidant properties rather than comparable antiviral efficacy [1].
| Evidence Dimension | Antiviral activity against PR8 influenza A strain |
|---|---|
| Target Compound Data | Significant antiviral activity; comparable to oseltamivir and amantadine standards |
| Comparator Or Baseline | Analogs with 4-chlorophenyl, 4-fluorophenyl, phenyl, and 4-cyanophenyl substituents; oseltamivir and amantadine (positive controls) |
| Quantified Difference | Qualitative superiority in antiviral activity over halogenated/non-halogenated analogs; comparable to standard-of-care agents |
| Conditions | In vitro antiviral assay against PR8 influenza A strain; novel aminothiazole derivative panel |
Why This Matters
For influenza A-targeted antiviral drug discovery programs, selection of the 4-trifluoromethylphenyl-substituted thiazole scaffold is essential to achieve the demonstrated activity profile.
- [1] Minickaitė R, Grybaitė B, Vaickelionienė R, et al. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Int J Mol Sci. 2022;23(14):7688. View Source
